An In-Depth Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH: A Key Intermediate in FLT3 PROTAC Development
An In-Depth Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH: A Key Intermediate in FLT3 PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmorpholinyl Quizartinib-PEG2-COOH, a pivotal chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of FMS-like tyrosine kinase 3 (FLT3). This document details its chemical properties, its role in the synthesis of potent FLT3 degraders, and the broader context of its parent compound, Quizartinib. It is intended to serve as a resource for researchers in oncology, medicinal chemistry, and drug discovery, providing foundational knowledge for the design and synthesis of novel therapeutics targeting FLT3-mutated cancers, particularly Acute Myeloid Leukemia (AML).
Introduction: The Role of FLT3 in AML and the Emergence of PROTACs
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.
Quizartinib is a potent second-generation FLT3 inhibitor that has shown clinical efficacy. However, like many kinase inhibitors, its effectiveness can be limited by the development of resistance. The PROTAC technology offers an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach can overcome resistance mechanisms associated with traditional inhibitors and may offer a more sustained therapeutic effect.
Desmorpholinyl Quizartinib-PEG2-COOH serves as a crucial building block for constructing FLT3-targeting PROTACs. It comprises the core Quizartinib structure, which acts as the FLT3-binding "warhead," attached to a polyethylene (B3416737) glycol (PEG)-based linker terminating in a carboxylic acid. This carboxylic acid group provides a convenient chemical handle for conjugation to an E3 ligase ligand.
Chemical Properties and Structure
Desmorpholinyl Quizartinib-PEG2-COOH is a complex organic molecule designed for chemical synthesis applications. Its key structural features include the Quizartinib-derived moiety for FLT3 binding and a flexible PEG linker with a terminal carboxylic acid for further chemical modification.
| Property | Value | Source |
| Chemical Formula | C30H33N5O7S | Commercial Suppliers |
| Molecular Weight | 607.68 g/mol | Commercial Suppliers |
| CAS Number | 2292116-14-2 | Commercial Suppliers |
| Appearance | Solid powder | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General Knowledge |
| Storage | Recommended storage at -20°C for long-term stability | Commercial Suppliers |
Role in PROTAC Synthesis and Mechanism of Action
Desmorpholinyl Quizartinib-PEG2-COOH is a key intermediate in the synthesis of FLT3-targeting PROTACs, such as "PROTAC FLT-3 degrader 1" (also known by the catalog number HY-114323)[1]. The synthesis involves the coupling of the terminal carboxylic acid of Desmorpholinyl Quizartinib-PEG2-COOH with an amine-functionalized E3 ligase ligand, most commonly a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
The resulting PROTAC molecule functions by simultaneously binding to FLT3 and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the FLT3 protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple FLT3 molecules by a single PROTAC molecule.
The final PROTAC, synthesized from Desmorpholinyl Quizartinib-PEG2-COOH, has demonstrated potent biological activity.
| Compound | Target | IC50 | Cell Line | Reference |
| PROTAC FLT-3 degrader 1 | FLT3-ITD | 0.6 nM | MV4-11 (AML) | [1] |
This potent activity highlights the effectiveness of converting a known inhibitor into a protein degrader.
Signaling Pathway of FLT3 and Inhibition by Quizartinib-based PROTACs
The following diagram illustrates the FLT3 signaling pathway and the mechanism of action of a Quizartinib-based PROTAC.
Caption: FLT3 signaling pathway and PROTAC-mediated degradation.
Experimental Protocols
The subsequent use of Desmorpholinyl Quizartinib-PEG2-COOH in the synthesis of a final PROTAC degrader is more clearly understood and generally follows a standard amide coupling procedure.
General Protocol for Amide Coupling of Desmorpholinyl Quizartinib-PEG2-COOH with an Amine-Containing E3 Ligase Ligand
This protocol is a generalized procedure based on standard amide bond formation reactions commonly used in PROTAC synthesis.
Materials:
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Desmorpholinyl Quizartinib-PEG2-COOH
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Amine-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine)
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Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
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Organic base (e.g., DIPEA or triethylamine)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
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Reaction vessel (e.g., round-bottom flask)
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Stirring apparatus
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Inert atmosphere (e.g., nitrogen or argon)
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Purification system (e.g., HPLC)
Procedure:
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Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve Desmorpholinyl Quizartinib-PEG2-COOH (1 equivalent) in the chosen anhydrous solvent.
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Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling: Add the amine-functionalized E3 ligase ligand (1-1.2 equivalents) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or TLC, until the starting materials are consumed. This may take several hours to overnight.
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Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by a suitable chromatographic method, such as flash column chromatography or preparative HPLC, to obtain the pure PROTAC molecule.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the typical workflow from the intermediate to the final biological evaluation of the resulting PROTAC.
Caption: General workflow for synthesizing and evaluating a FLT3 PROTAC.
Conclusion and Future Directions
Desmorpholinyl Quizartinib-PEG2-COOH is a valuable chemical tool for the development of next-generation therapeutics for FLT3-driven cancers. Its structure allows for the straightforward synthesis of PROTACs that can effectively induce the degradation of the oncoprotein FLT3. The high potency of the resulting degraders underscores the potential of this strategy to overcome the limitations of traditional kinase inhibitors.
Future research in this area will likely focus on:
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Optimization of the Linker: Investigating different linker lengths, compositions, and attachment points to improve the efficacy and pharmacokinetic properties of the resulting PROTACs.
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Exploration of Different E3 Ligase Ligands: Utilizing ligands for other E3 ligases to potentially alter the degradation profile and overcome resistance to VHL- or CRBN-based PROTACs.
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In Vivo Studies: Evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of these PROTACs in animal models of AML.
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Combination Therapies: Exploring the synergistic effects of FLT3 degraders with other anti-leukemic agents.
The availability of well-defined intermediates like Desmorpholinyl Quizartinib-PEG2-COOH will continue to be a cornerstone of these research and development efforts, paving the way for novel and effective treatments for patients with AML and other FLT3-dependent malignancies.
